molecular formula C17H17BrN4O3S B10903448 2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

Cat. No.: B10903448
M. Wt: 437.3 g/mol
InChI Key: NMXGKTPTQRVLKZ-AWQFTUOYSA-N
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Description

2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The initial step involves the bromination of a phenol derivative to introduce the bromo group at the desired position.

    Formation of Phenoxy Group: The brominated phenol is then reacted with an appropriate acetamide derivative to form the phenoxy group.

    Hydrazinylidene Formation:

    Carbamothioyl Group Introduction: Finally, the carbamothioyl group is introduced through a thiolation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-bromo-2-[(Z)-({[2-(4-hydroxyphenyl)-4-quinolinyl]carbonyl}hydrazono)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
  • 2-{4-Bromo-2-[(Z)-({[3-(1-oxo-2(1H)-phthalazinyl)propanoyl]hydrazono}methyl]phenoxy}-N-(2-phenylethyl)acetamide

Uniqueness

The uniqueness of 2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H17BrN4O3S

Molecular Weight

437.3 g/mol

IUPAC Name

2-[4-bromo-2-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H17BrN4O3S/c1-24-15-5-3-2-4-13(15)21-16(23)10-25-14-7-6-12(18)8-11(14)9-20-22-17(19)26/h2-9H,10H2,1H3,(H,21,23)(H3,19,22,26)/b20-9+

InChI Key

NMXGKTPTQRVLKZ-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=NNC(=S)N

Origin of Product

United States

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